Cas no 1955515-60-2 (2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride)

2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
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- 2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride
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- MDL: MFCD28968562
- インチ: 1S/C6H2ClF2NO4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H
- InChIKey: YLXOKRJZHGRMJF-UHFFFAOYSA-N
- ほほえんだ: C1(S(F)(=O)=O)=CC([N+]([O-])=O)=C(F)C=C1Cl
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224205-5.0g |
2-chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride |
1955515-60-2 | 95% | 5.0g |
$1322.0 | 2024-06-20 | |
Enamine | EN300-224205-2.5g |
2-chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride |
1955515-60-2 | 95% | 2.5g |
$894.0 | 2024-06-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01044162-5g |
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride |
1955515-60-2 | 95% | 5g |
¥7644.0 | 2023-03-12 | |
Enamine | EN300-224205-0.05g |
2-chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride |
1955515-60-2 | 95% | 0.05g |
$383.0 | 2024-06-20 | |
Enamine | EN300-224205-0.5g |
2-chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride |
1955515-60-2 | 95% | 0.5g |
$438.0 | 2024-06-20 | |
Enamine | EN300-224205-1.0g |
2-chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride |
1955515-60-2 | 95% | 1.0g |
$457.0 | 2024-06-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01044162-1g |
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride |
1955515-60-2 | 95% | 1g |
¥2639.0 | 2023-03-12 | |
Enamine | EN300-224205-1g |
2-chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride |
1955515-60-2 | 1g |
$457.0 | 2023-09-15 | ||
Enamine | EN300-224205-5g |
2-chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride |
1955515-60-2 | 5g |
$1322.0 | 2023-09-15 | ||
Enamine | EN300-224205-10.0g |
2-chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride |
1955515-60-2 | 95% | 10.0g |
$1962.0 | 2024-06-20 |
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluorideに関する追加情報
2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride
The compound 2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride, with the CAS number 1955515-60-2, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its complex aromatic structure, which includes a sulfonyl fluoride group attached to a benzene ring substituted with chlorine, fluorine, and nitro groups. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable precursor in the synthesis of advanced materials and pharmaceutical agents.
Recent studies have highlighted the importance of sulfonyl fluoride groups in enhancing the reactivity and functionality of aromatic compounds. In particular, the combination of electron-withdrawing groups like nitro and halogens with sulfonyl fluorides has been shown to significantly influence the electronic properties of the molecule. This makes 2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride an ideal candidate for applications in areas such as drug design, where precise control over molecular interactions is crucial.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the corresponding sulfonyl chloride intermediate. This intermediate is then subjected to fluorination reactions to yield the sulfonyl fluoride derivative. The strategic placement of substituents on the benzene ring is critical to achieving the desired reactivity and stability of the final product. Researchers have explored various synthetic pathways, including nucleophilic aromatic substitution and Friedel-Crafts acylation, to optimize the production of this compound.
In terms of applications, 2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride has been utilized as a building block in the construction of bioactive molecules. Its ability to participate in nucleophilic substitution reactions makes it a versatile reagent in organic synthesis. For instance, it has been employed in the synthesis of sulfonamide derivatives, which are widely used in pharmaceuticals due to their favorable pharmacokinetic properties.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the nitro group significantly withdraws electron density from the benzene ring, thereby activating it towards electrophilic substitution reactions. This understanding has enabled chemists to design more efficient synthetic routes and predict the behavior of similar compounds in various chemical transformations.
The study of 2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride also extends to its potential applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting materials. Researchers have investigated its ability to form self-assembled monolayers and its compatibility with various surface modification techniques.
In conclusion, 2-Chloro-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride is a multifaceted compound with a wide range of applications across different scientific disciplines. Its complex structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in advancing modern chemistry.
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